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Compound of Interest

Compound Name: Fmoc-NH-PEG5-CH2COOH

Cat. No.: B607503

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG5-CH2COOH is a versatile, heterobifunctional linker widely employed in
bioconjugation, drug delivery, and proteomics.[1][2][3] Its structure comprises a
fluorenylmethyloxycarbonyl (Fmoc) protected primary amine, a hydrophilic 5-unit polyethylene
glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional
groups allows for a sequential and controlled conjugation of two different molecules. The PEG
spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[4]

This document provides detailed application notes and protocols for the use of Fmoc-NH-
PEG5-CH2COOH in various bioconjugation applications, including the preparation of antibody-
drug conjugates (ADCs), peptide modifications, and surface functionalization.

Properties of Fmoc-NH-PEG5-CH2COOH
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Property Value Reference
Molecular Weight 517.6 g/mol [5]

CAS Number 635287-26-2

Appearance White to off-white solid

Soluble in organic solvents
(DMF, DMSO) and agueous

Solubility )
buffers after deprotection of
the Fmoc group.

Purity Typically >95%

Core Applications and Principles

The utility of Fmoc-NH-PEG5-CH2COOH lies in its two distinct reactive handles, which can be
addressed orthogonally.

o Carboxylic Acid Activation: The terminal carboxylic acid can be activated to form a reactive
ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimides like 1-
ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide
(NHS). This activated ester readily reacts with primary amines (e.g., lysine residues on
proteins) to form stable amide bonds.

e Fmoc Group Deprotection: The Fmoc group is a base-labile protecting group that is stable
under acidic and neutral conditions. It can be efficiently removed by treatment with a mild
base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to
expose a primary amine. This newly revealed amine is then available for conjugation to
another molecule.
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Step 3: Second Conjugation

Step 1: Carboxylic Acid Activation & Conjugation

Step 2: Fmoc Deprotectign | Amine Coupling

Click to download full resolution via product page

General workflow for sequential bioconjugation.
Application 1: Antibody-Drug Conjugate (ADC)
Synthesis

This protocol describes the conjugation of a cytotoxic drug to an antibody via the Fmoc-NH-
PEG5-CH2COOH linker. The carboxylic acid of the linker is first reacted with the lysine
residues on the antibody. Subsequently, the Fmoc group is removed, and the exposed amine is
coupled to an activated drug molecule.

Experimental Protocol
Part A: Conjugation of Fmoc-NH-PEG5-CH2COOH to the Antibody

e Materials:
o Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
o Fmoc-NH-PEG5-CH2COOH

o EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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[e]

Sulfo-NHS (N-hydroxysulfosuccinimide)

o

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

[¢]

Quenching solution (e.g., 1 M Tris-HCI, pH 8.0)

[¢]

Purification system (e.g., size-exclusion chromatography)

e Procedure:

1. Prepare a stock solution of Fmoc-NH-PEG5-CH2COOH in anhydrous DMF or DMSO
(e.g., 10 mg/mL).

2. Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO (e.g.,
10 mg/mL each).

3. To the antibody solution, add a 10- to 20-fold molar excess of Fmoc-NH-PEG5-
CH2COOH.

4. Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the linker. The final concentration
of the organic solvent should ideally be below 10% (v/v).

5. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

6. Quench the reaction by adding the quenching solution to a final concentration of 50 mM
and incubate for 15-30 minutes.

7. Purify the Fmoc-PEG-antibody conjugate using size-exclusion chromatography to remove
excess reagents.

Part B: Fmoc Deprotection

e Materials:
o Fmoc-PEG-antibody conjugate
o 20% (v/v) Piperidine in DMF

o Purification system
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e Procedure:
1. Lyophilize or concentrate the purified Fmoc-PEG-antibody conjugate.
2. Resuspend the conjugate in a minimal amount of DMF.
3. Add the 20% piperidine in DMF solution and incubate for 30 minutes at room temperature.

4. Purify the deprotected PEG-antibody conjugate immediately by size-exclusion
chromatography to remove piperidine and byproducts.

Part C: Conjugation of the Drug

e Materials:
o Deprotected PEG-antibody conjugate
o Activated drug (e.g., Drug-NHS ester)
o Quenching solution

e Procedure:

1. To the purified deprotected PEG-antibody conjugate, add a 5- to 10-fold molar excess of
the activated drug.

2. Incubate for 2-4 hours at room temperature.
3. Quench the reaction as in Part A.

4. Purify the final ADC using an appropriate chromatography method (e.g., size-exclusion,
hydrophobic interaction).

Quantitative Data Summary
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Parameter Value Notes
) ) ) Optimization may be required
Linker:Antibody Molar Ratio 10:1 to 20:1 i
based on the antibody.
EDC/Sulfo-NHS:Linker Molar 151 Ensures efficient activation of
Ratio o the carboxylic acid.
Fmoc Deprotection Time 30 minutes With 20% piperidine in DMF.
] ) Dependent on the number of
Drug:Antibody Molar Ratio 5:1t010:1 ) ) ) )
available conjugation sites.
] ) ) Determined by techniques like
Typical Drug-to-Antibody Ratio
-8 HIC-HPLC or Mass

(DAR)

Spectrometry.

Application 2: Surface Functionalization for Peptide

Immobilization

This protocol outlines the functionalization of an amine-modified surface (e.g., aminosilanized
glass slide) with Fmoc-NH-PEG5-CH2COOH, followed by the on-surface synthesis or

immobilization of a peptide.
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(Couple Activated Linker to Surface)
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(Peptide-lmmobilized Surface)
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Workflow for surface functionalization.

Experimental Protocol

o Materials:
o Amine-functionalized substrate

Fmoc-NH-PEG5-CH2COOH

o

EDC and NHS

[¢]

[e]

Anhydrous DMF

[e]

20% (v/v) Piperidine in DMF
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o Activated amino acid or peptide for coupling

o Washing solvents (e.g., DMF, Dichloromethane)

e Procedure:
1. Linker Activation and Coupling:

= Dissolve Fmoc-NH-PEG5-CH2COOH, EDC, and NHS in a 1:1.2:1.2 molar ratio in
anhydrous DMF.

» Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

= |[mmerse the amine-functionalized substrate in the activated linker solution and incubate
for 2-4 hours.

» Wash the substrate thoroughly with DMF and dichloromethane to remove unreacted

reagents.
2. Fmoc Deprotection:
» Immerse the substrate in 20% piperidine in DMF for 30 minutes.
» Wash the substrate extensively with DMF.
3. Peptide Coupling:
» Immerse the substrate in a solution of the activated amino acid or peptide in DMF.
= Incubate for 2-4 hours.

» Wash the substrate thoroughly with DMF and other appropriate solvents.

Quantitative Data Summary
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Parameter Value Notes

Linker Concentration 10-20 mM In anhydrous DMF.
EDC/NHS Concentration 1.2x molar excess over linker Ensures complete activation.
Coupling Time (Linker) 2-4 hours At room temperature.
Deprotection Time 30 minutes With 20% piperidine/DMF.

. . ) Dependent on the peptide and
Peptide Coupling Time 2-4 hours ) )
coupling chemistry.

Purification and Characterization

Proper purification and characterization are critical to ensure the quality and efficacy of the
bioconjugate.

o Purification:

o Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate
from smaller molecules like excess linkers, drugs, and reagents.

o Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, as it can
separate species with different drug-to-antibody ratios (DARS).

o Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for
the analysis and purification of smaller bioconjugates like modified peptides.

e Characterization:

o UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if
the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.

o Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of
the conjugate, confirming successful conjugation and allowing for the determination of the
DAR.

o SDS-PAGE: Can visualize the increase in molecular weight upon conjugation.
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Troubleshooting

Issue Possible Cause

Suggested Solution

. , . Incomplete activation of
Low Conjugation Efficiency ) )
carboxylic acid.

Ensure anhydrous conditions
for activation; use fresh
EDC/NHS.

Perform the conjugation

Hydrolysis of NHS-ester. reaction promptly after
activation.

Suboptimal pH for amine Maintain pH between 7.2-8.5

coupling. for the reaction with amines.

High concentration of organic

Keep the final concentration of

Antibody Aggregation

solvent. DMF/DMSO below 10%.
High drug-to-antibody ratio Optimize the linker-to-antibody
with hydrophobic drugs. ratio to control the DAR.

) Insufficient reaction time or
Incomplete Fmoc Deprotection ]
reagent concentration.

Ensure the use of 20%
piperidine in DMF for at least

30 minutes.

By following these detailed protocols and considering the provided quantitative data,

researchers can effectively utilize Fmoc-NH-PEG5-CH2COOH for a wide range of

bioconjugation applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bioconjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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